molecular formula C11H13NO4 B13821126 2-(Ethoxycarbonylamino)-2-phenylacetic acid

2-(Ethoxycarbonylamino)-2-phenylacetic acid

Cat. No.: B13821126
M. Wt: 223.22 g/mol
InChI Key: RBYBUHMCHHFGHS-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonylamino)-2-phenylacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an ethoxycarbonylamino group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonylamino)-2-phenylacetic acid typically involves the reaction of ethyl chloroformate with phenylacetic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and reactant concentrations can further improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-

Properties

IUPAC Name

2-(ethoxycarbonylamino)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-11(15)12-9(10(13)14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYBUHMCHHFGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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